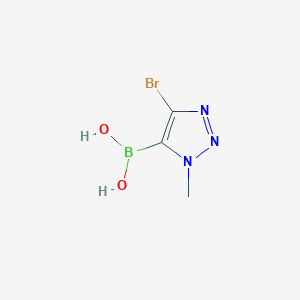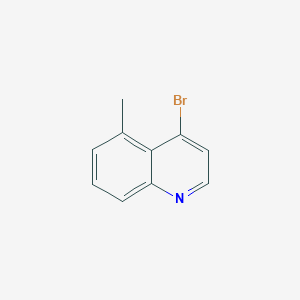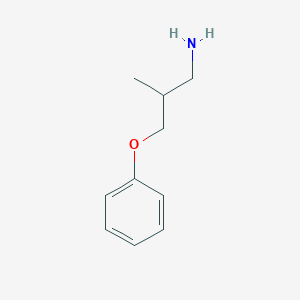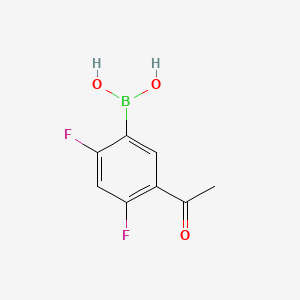![molecular formula C11H12ClFO B13463739 [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, is an organic compound that features a cyclopropyl ring substituted with a chlorofluorophenyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a chlorofluorophenyl derivative, followed by the introduction of the methanol group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired diastereomeric mixture.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The separation of diastereomers can be achieved through techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorofluorophenyl group can be reduced under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of chlorine or fluorine.
Aplicaciones Científicas De Investigación
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: A structurally related compound with similar functional groups.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: Another compound with a chlorofluorophenyl group and an ether linkage.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: A compound with a similar chlorofluorophenyl group but different functional groups.
Uniqueness
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H12ClFO |
|---|---|
Peso molecular |
214.66 g/mol |
Nombre IUPAC |
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C11H12ClFO/c1-11(5-7(11)6-14)9-3-2-8(13)4-10(9)12/h2-4,7,14H,5-6H2,1H3 |
Clave InChI |
JTONQEMZMQSEDE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1CO)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)

![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)

![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)



![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)




